molecular formula C22H29N3O5S B2386221 N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-2-(邻甲苯氧基)乙酰胺 CAS No. 897611-32-4

N-(2-((4-(2-甲氧苯基)哌嗪-1-基)磺酰基)乙基)-2-(邻甲苯氧基)乙酰胺

货号 B2386221
CAS 编号: 897611-32-4
分子量: 447.55
InChI 键: HMCOKOMUOKRDAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound was first synthesized in 2012 and has since been the subject of extensive research to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

科学研究应用

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a potential antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

The compound is considered a significant target for various neurological conditions treatment . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

In Silico Docking and Molecular Dynamics Simulations

The compound has been subjected to in silico docking and molecular dynamics simulations . These studies help in understanding the interaction of the compound with its target receptors and can guide the design of more potent and selective drugs .

Absorption, Distribution, Metabolism, and Excretion (ADME) Calculations

ADME calculations have been performed on this compound . These studies are crucial in drug discovery as they provide insights into the pharmacokinetic profile of the compound .

Potential Lead Compound

Based on the results of the above studies, this compound has been identified as a promising lead compound . Lead compounds are those that show promise in early-stage drug discovery and are further optimized to improve their drug-like properties .

Alzheimer’s Disease Treatment

Studies have shown a connection between Alzheimer’s disease and alpha1-adrenergic receptors . As this compound is a potential antagonist for alpha1-adrenergic receptors, it could be explored for the treatment of Alzheimer’s disease .

属性

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-3-5-9-20(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-8-4-6-10-21(19)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOKOMUOKRDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。